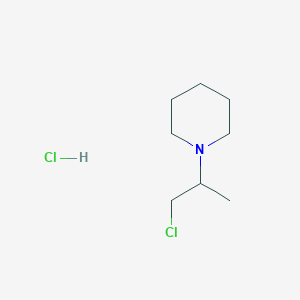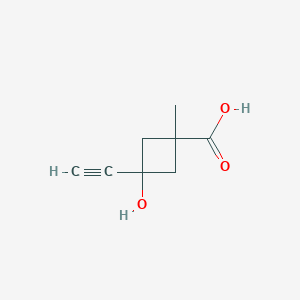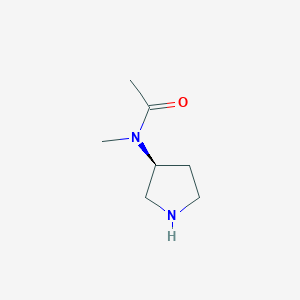
4-(Chlormethyl)pyridin-2-amin
Übersicht
Beschreibung
“4-(Chloromethyl)pyridin-2-amine” is a chloroaminoheterocyclic compound . It is a colorless liquid and is a common bidentate ligand . Its molecular formula is C6H8Cl2N2 .
Synthesis Analysis
The synthesis of pyridines, including “4-(Chloromethyl)pyridin-2-amine”, involves several steps. These include the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C . Other methods involve the use of copper catalysis and activation by lithium fluoride or magnesium chloride .Molecular Structure Analysis
The molecular weight of “4-(Chloromethyl)pyridin-2-amine” is 142.586 . The compound has a molecular formula of C6H7ClN2 . The 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
Pyridines, including “4-(Chloromethyl)pyridin-2-amine”, undergo various chemical reactions. These include cross-coupling reactions with aryl bromides and aluminum reagents . Other reactions involve the use of nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides .Physical And Chemical Properties Analysis
“4-(Chloromethyl)pyridin-2-amine” has a density of 1.3±0.1 g/cm3 and a boiling point of 294.6±25.0 °C at 760 mmHg . The compound is also known to be a colorless liquid .Wissenschaftliche Forschungsanwendungen
Proteomics-Forschung
4-(Chlormethyl)pyridin-2-amin: wird in der Proteomics eingesetzt, der groß angelegten Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen . Diese Verbindung dient als Baustein bei der Synthese von Peptiden und Proteinen für Forschungszwecke und unterstützt das Verständnis von Protein-Interaktionen und -funktionen.
Synthese von Pyrimidinderivaten
Diese Verbindung ist entscheidend für die Synthese von Pyrimidinderivaten . Pyrimidine sind aufgrund ihrer entzündungshemmenden Eigenschaften von Bedeutung, und die Chlormethylgruppe am Pyridinring verstärkt die inhibitorischen Aktivitäten gegen wichtige Entzündungsmediatoren, wie induzierbare Stickstoffoxidsynthase und Tumornekrosefaktor-α .
Entwicklung von entzündungshemmenden Wirkstoffen
Die Struktur-Wirkungsbeziehungsstudien (SAR) von Pyrimidinen zeigen, dass Substituenten wie This compound die entzündungshemmenden Wirkungen dieser Verbindungen deutlich verbessern können . Forscher können dies nutzen, um neue entzündungshemmende Wirkstoffe mit verstärkter Aktivität und reduzierter Toxizität zu entwickeln.
Agrochemische Anwendungen
In der agrochemischen Industrie sind Pyridinderivate, einschließlich This compound, wichtige Strukturmotive in Wirkstoffen, die zum Pflanzenschutz eingesetzt werden . Diese Verbindungen tragen dazu bei, Pestizide zu entwickeln, die effektiver und umweltfreundlicher sind.
Synthese von pharmazeutischen Inhaltsstoffen
Die pharmazeutische Industrie profitiert von den einzigartigen physikalisch-chemischen Eigenschaften von Pyridinderivaten. This compound kann zur Synthese von pharmazeutischen Wirkstoffen verwendet werden, was zur Entwicklung neuer Medikamente beiträgt .
Veterinärmedizin
Ähnlich wie bei den Anwendungen in Humanpharmaka findet diese Verbindung auch in der Veterinärmedizin Verwendung. Sie trägt zur Entwicklung von Medikamenten bei, die verschiedene Gesundheitsprobleme von Tieren behandeln können, was die Gesundheit und Produktivität von Nutztieren sicherstellt .
Forschung zu biologischen Aktivitäten
Die Rolle der Verbindung bei der Synthese verschiedener biologisch aktiver Moleküle macht sie wertvoll für die Forschung zu den biologischen Aktivitäten dieser Moleküle. Dies umfasst die Untersuchung ihres Potenzials als therapeutische Wirkstoffe oder als Werkzeuge zum Verständnis biologischer Prozesse .
Synthese von fortschrittlichen Materialien
Schließlich wird This compound bei der Synthese von fortschrittlichen Materialien verwendet. Seine Einarbeitung in neue Materialien kann zur Entwicklung von Produkten mit verbesserten Eigenschaften führen, wie z. B. erhöhte Festigkeit, Haltbarkeit oder spezifische Funktionalitäten .
Wirkmechanismus
Target of Action
4-(Chloromethyl)pyridin-2-amine is a synthetic compound that has been found to have potential anti-inflammatory and anti-infective activities . The primary targets of this compound are believed to be certain vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play crucial roles in the body’s inflammatory response, and their inhibition can help reduce inflammation and combat infection.
Mode of Action
The compound interacts with its targets by inhibiting their expression and activities . This interaction results in a decrease in the production of inflammatory mediators, thereby reducing inflammation and potentially combating infection . .
Biochemical Pathways
The biochemical pathways affected by 4-(Chloromethyl)pyridin-2-amine are those involved in the production and activity of the inflammatory mediators mentioned above . By inhibiting these pathways, the compound can reduce inflammation and potentially combat infection. The downstream effects of this inhibition include a decrease in the symptoms of inflammation and a potential improvement in the body’s ability to fight off infection.
Result of Action
The result of the action of 4-(Chloromethyl)pyridin-2-amine is a reduction in inflammation and a potential improvement in the body’s ability to fight off infection . This is achieved through the inhibition of certain vital inflammatory mediators, which leads to a decrease in the production of these mediators and a reduction in inflammation .
Vorteile Und Einschränkungen Für Laborexperimente
4-(Chloromethyl)pyridin-2-amine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. In addition, it is a stable compound that is not easily degraded by environmental factors. However, 4-(Chloromethyl)pyridin-2-amine also has several limitations. It is a highly reactive compound and must be handled with caution. In addition, 4-(Chloromethyl)pyridin-2-amine is a relatively small molecule and can be difficult to work with in certain experiments.
Zukünftige Richtungen
Given the potential applications of 4-(Chloromethyl)pyridin-2-amine, there are a number of future directions for research. For example, further research could be conducted to better understand the mechanism of action of 4-(Chloromethyl)pyridin-2-amine and how it interacts with various proteins, enzymes, and receptors in the body. In addition, further research could be conducted to explore the potential applications of 4-(Chloromethyl)pyridin-2-amine in the treatment and prevention of various diseases. Finally, further research could be conducted to explore the potential of 4-(Chloromethyl)pyridin-2-amine as a therapeutic agent for various conditions.
Safety and Hazards
The safety data sheet for pyridine, a related compound, indicates that it is highly flammable and can cause skin and eye irritation . It is also harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
Eigenschaften
IUPAC Name |
4-(chloromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c7-4-5-1-2-9-6(8)3-5/h1-3H,4H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWQVXDAUNCCGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CCl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10668236 | |
| Record name | 4-(Chloromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10668236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
872706-97-3 | |
| Record name | 4-(Chloromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10668236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(E)-2-(3-fluorophenyl)vinyl]pyridine hydrochloride](/img/structure/B1390111.png)
![Ethyl {[amino(imino)methyl]thio}acetate hydrochloride](/img/structure/B1390112.png)
![ethyl 4-{[(2-chlorobenzyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate hydrochloride](/img/structure/B1390115.png)
![5-Piperidin-3-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine dihydrochloride](/img/structure/B1390116.png)
![N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)-pivalamide](/img/structure/B1390117.png)






![4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B1390132.png)
![(1R,4R)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B1390133.png)